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Compound of Interest
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Technical Support Center: Tenalisib Food Effect
Studies

Disclaimer: This document is intended for informational purposes for researchers, scientists,
and drug development professionals. The information provided is based on publicly available
data.

Impact of Food on Tenalisib Absorption

Notice: To date, no data from animal studies on the effect of food on Tenalisib (also known as
RP6530) absorption has been publicly released. The following information is derived from a
Phase I/Ib clinical study in human subjects. This data is provided as the most relevant
information currently available for researchers investigating the pharmacokinetic properties of
Tenalisib.

A clinical study investigating the impact of food on Tenalisib absorption revealed differing
effects between healthy volunteers and patients with T-cell ymphoma. In healthy volunteers,
the presence of a high-fat meal was found to increase the overall exposure (AUC) to Tenalisib,
though it did not have a significant effect on the maximum plasma concentration (Cmax).[1]
Conversely, in patients with relapsed/refractory T-cell lymphoma receiving an 800 mg twice-
daily dose, there was no clinically meaningful difference (less than a 20% change) in Cmax and
AUC between the fed and fasted states.[1] This suggests that food does not have a significant
impact on Tenalisib absorption in this patient population.[1]
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Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic findings from the human food effect

studies on Tenalisib.

Table 1: Effect of a High-Fat Meal on Tenalisib Pharmacokinetics in Healthy Volunteers

Parameter Fed State Fasted State Observation

The maximum plasma

concentration was not

Cmax No Significant Effect Baseline o
significantly altered by
food.[1]
The total drug
_ exposure was
AUC Increased Baseline

observed to increase
with food.[1]

Table 2: Effect of Food on Tenalisib (800 mg BID) Pharmacokinetics in T-Cell Lymphoma

Patients

Parameter Fed vs. Fasted Change Observation
No meaningful change in the
maximum plasma

Cmax <20% )
concentration was observed.
[1]
No meaningful change in the

AUC <20% total drug exposure was

observed.[1]

Experimental Protocols

The following are the methodologies employed in the clinical food effect study for the patient
cohort.
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Fasted State Protocol:

o Patients were required to fast for a period of 2 hours before the administration of Tenalisib.

[1]
» Following drug administration, patients continued to fast for an additional 1 hour.[1]
Fed State Protocol:

o Patients were administered Tenalisib 30 minutes after the consumption of a meal (breakfast
and dinner).[1]
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Caption: Workflow of a typical crossover food effect study.
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Troubleshooting Guides and FAQs

Q1: We are planning a preclinical food effect study for a novel compound. What animal model
IS most appropriate?

Al: The choice of animal model depends on several factors, including the compound's
metabolic profile and the gastrointestinal physiology of the species. Canines, particularly
beagle dogs, are frequently used for food effect studies because their gastrointestinal tract is
physiologically more similar to humans than that of rodents. However, the choice should be
justified based on in vitro data and the scientific literature for compounds in a similar class.

Q2: In our rodent study, we observed a significant food effect, but the human data for Tenalisib
shows a discrepancy between healthy volunteers and patients. How should we interpret our
preclinical results?

A2: This is an excellent observation and highlights a critical aspect of drug development.
Discrepancies between preclinical models and human subjects, and even between healthy
volunteers and patient populations, can arise due to differences in metabolism, disease state,
and concomitant medications. Your preclinical findings are valuable for initial risk assessment
and formulation development. The Tenalisib data suggests that it is important to consider the
target patient population's characteristics in later-stage clinical trials, as the food effect may
differ.

Q3: What constitutes a "standard" high-fat meal in preclinical studies, and how can we
standardize it?

A3: While there isn't a single universal standard, a common practice is to use a meal in which a
significant portion of the caloric content (e.g., 50%) is derived from fat. For consistency, it is
crucial to document the exact composition, weight, and caloric content of the meal provided to
the animals. Commercially available high-fat diets for laboratory animals can help ensure
standardization across studies.

Q4: We are observing high variability in our food effect study. What are the potential causes
and how can we mitigate this?

A4: High variability is a common challenge. Potential causes include:

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b612265?utm_src=pdf-body
https://www.benchchem.com/product/b612265?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

» Incomplete fasting: Ensure strict adherence to fasting protocols.

» Differences in food consumption: Monitor that each animal consumes the entire meal within
the specified timeframe.

» Gastrointestinal motility differences: The composition of the meal can influence gastric
emptying and transit time.

o Coprophagy (in rodents): Housing animals in a way that prevents coprophagy can reduce
variability.

o Stress: Acclimatize animals to the procedures to minimize stress-induced physiological
changes.

Using a crossover study design, where each animal serves as its own control, is a highly
effective way to reduce inter-animal variability.

Q5: The human data for Tenalisib mentions that dose-limiting toxicities were observed in the
fed cohort at the 800 mg dose, but not the fasted cohort, even though the exposure was
similar. What could explain this?

A5: This is a complex observation. While the overall exposure (AUC) and peak concentration
(Cmax) were not significantly different, food can alter the rate of absorption and the shape of
the concentration-time curve in subtle ways. It is also possible that components of the meal
interacted with the drug at the site of absorption or that the physiological changes induced by
food (e.g., changes in splanchnic blood flow, gut pH) influenced the local concentration of the
drug or its metabolites, potentially leading to increased local toxicity. This underscores the
importance of assessing safety and tolerability in both fed and fasted states.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K d/y Inhibitor in Patients with
Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Impact of food on Tenalisib absorption in animal
studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612265#impact-of-food-on-tenalisib-absorption-in-
animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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